N-methyl-2-phenoxyacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(11)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEOLDIEIBRCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309446 | |
| Record name | N-methyl-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15422-25-0 | |
| Record name | NSC211987 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methyl-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methyl 2 Phenoxyacetamide and Analogues
Classical Synthetic Routes to N-methyl-2-phenoxyacetamide
The most conventional and widely utilized method for synthesizing this compound and its analogues is through acylation, a type of nucleophilic acyl substitution. This approach typically involves the reaction between an amine and a carboxylic acid derivative.
One primary route involves the reaction of phenoxyacetyl chloride with methylamine (B109427) . chemsrc.comnih.gov This is a straightforward and often high-yielding reaction where the highly reactive acid chloride readily couples with the amine. A base, such as triethylamine, is commonly added to neutralize the hydrochloric acid byproduct.
Alternatively, phenoxyacetic acid can be coupled directly with methylamine using a coupling agent. chemsrc.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate the formation of the amide bond by activating the carboxylic acid. acs.org This method, often referred to as Steglich amidation, is a cornerstone of peptide synthesis and is broadly applicable to amide formation. acs.org
Another classical strategy involves the nucleophilic substitution reaction between a substituted phenol (B47542) and an N-substituted 2-chloroacetamide (B119443). For instance, various substituted phenols can react with 2-chloroacetamide in the presence of a base to generate phenoxyacetamide analogues in excellent yields. mdpi.com Similarly, the synthesis can proceed by reacting an amine with chloroacetyl chloride to form an intermediate, which is then reacted with a phenol. researchgate.net
These classical methods are summarized in the table below.
Table 1: Overview of Classical Synthetic Routes
| Reactant 1 | Reactant 2 | Coupling/Conditions | Key Byproduct |
|---|---|---|---|
| Phenoxyacetyl chloride | Methylamine | Base (e.g., Triethylamine) | HCl |
| Phenoxyacetic acid | Methylamine | Coupling Agent (e.g., DCC) | Dicyclohexylurea (DCU) |
Modernized and Green Chemistry Approaches for this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient synthetic protocols. indianchemicalsociety.com These modern approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. indianchemicalsociety.comcognitoedu.org
Key modernized techniques applicable to amide synthesis include:
Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and sometimes improve yields compared to conventional heating. researchgate.netarchivepp.com
Ultrasound-assisted synthesis (Sonochemistry): Ultrasound can enhance reaction rates and efficiency, often allowing for milder reaction conditions. indianchemicalsociety.comarchivepp.com
Continuous Flow Chemistry: Industrial-scale production can be optimized using continuous flow reactors, which improve safety, efficiency, and scalability compared to traditional batch processing.
Aqueous Media: Performing reactions in water instead of volatile organic solvents is a key goal of green chemistry. indianchemicalsociety.comresearchgate.net
A specific example of a modernized approach is the automated radiosynthesis of [¹¹C]K2, an analogue of this compound. This process involves the N-methylation of a precursor using [¹¹C]MeOTf. The reaction conditions were optimized for solvent, base, and temperature to maximize the radiochemical conversion (RCC), as detailed in the following table. nih.gov
Table 2: Optimization of Radiosynthesis for a Phenoxyacetamide Analogue nih.gov
| Entry | Solvent (200 µL) | Base (equiv.) | Temperature/Time | RCC (%) |
|---|---|---|---|---|
| 1 | DMF | 0.5 M NaOH (1.01) | 80 °C/3 min 30 s | 83 |
| 2 | EtOH | 0.5 M NaOH (1.01) | 80 °C/3 min 30 s | 96 |
| 3 | EtOH | 0.5 M NaOH (0.5) | 80 °C/3 min 30 s | 95 |
This automated synthesis provides the final product in high radiochemical purity within 33 minutes, demonstrating the efficiency of modern techniques. nih.gov
Asymmetric Synthesis of Chiral this compound Derivatives
Asymmetric synthesis is critical when a molecule's biological activity depends on its specific stereochemistry. While there is limited specific literature on the asymmetric synthesis of this compound itself, the principles for creating chiral derivatives are well-established in organic chemistry. nih.gov
Chirality in phenoxyacetamide derivatives could be introduced through several strategies:
Use of Chiral Starting Materials: The most direct method is to start with a chiral precursor. This could involve using a chiral amine (e.g., an enantiomerically pure α-phenylethylamine instead of methylamine) or a chiral phenoxyacetic acid derivative. nih.govresearchgate.net
Asymmetric Catalysis: A chiral catalyst can be used to guide the reaction to form one enantiomer preferentially. For example, an asymmetric transfer hydrogenation using a chiral iridium catalyst has been used to establish chirality in a precursor for a complex drug molecule. nih.gov
These methods allow for the synthesis of specific enantiomers, which is often crucial in the development of pharmacologically active compounds. nih.gov
Precursor Chemistry and Starting Material Optimization for this compound Production
The quality and availability of starting materials are fundamental to any synthetic route. The primary precursors for the classical synthesis of this compound are phenoxyacetic acid (or its activated form, phenoxyacetyl chloride) and methylamine . chemsrc.com
For more complex analogues, multi-step syntheses are required to prepare the necessary precursors. For example, the synthesis of N-(benzo[d]thiazol-2-yl) derivatives involves first preparing the 2-aminobenzothiazole (B30445) core, which is then acylated with a phenoxyacetic acid compound. google.com The synthesis of an indole-containing analogue involves the initial formation of the indole (B1671886) core, followed by the introduction of other moieties, and finally, acylation to attach the phenoxy acetamide (B32628) group. evitachem.com Optimizing each step in these precursor syntheses is key to maximizing the final product yield. cognitoedu.org
Derivatization Strategies for this compound and its Analogues
Derivatization is the process of chemically modifying a molecule to create new compounds, or analogues, with potentially different properties. This compound can be derivatized at several positions to explore structure-activity relationships.
Phenoxy Ring Modification: The aromatic phenoxy ring is a common site for modification. Functional groups such as halogens (fluoro, chloro, bromo), alkyls (methyl), or alkoxy groups (methoxy) can be introduced. mdpi.comgoogle.com These substitutions can be made by starting with an appropriately substituted phenol or by direct electrophilic aromatic substitution on the phenoxyacetamide molecule itself.
Amide and Side Chain Modification: The amide group itself can be hydrolyzed under acidic or basic conditions to revert to phenoxyacetic acid and methylamine. The adjacent methylene (B1212753) group can also be a point of modification.
N-Substituent Variation: The methyl group on the nitrogen can be replaced with a wide variety of other groups. This is achieved by using a different primary or secondary amine in the initial synthesis instead of methylamine. This strategy has been used to create extensive libraries of phenoxyacetamide analogues, including those with thiophene (B33073), benzothiazole, and flavonoid moieties. mdpi.com
A summary of potential derivatization reactions on a benzothiazole-phenoxyacetamide analogue is presented below.
Table 3: Derivatization Reactions of a Phenoxyacetamide Analogue
| Reaction Type | Reagents & Conditions | Site of Reaction |
|---|---|---|
| Amide Hydrolysis | NaOH (2M), reflux | Acetamide Linkage |
| Nitration | HNO₃/H₂SO₄, 0°C | Benzothiazole Ring |
| Alkylation | Ethyl bromoacetate, K₂CO₃, 80°C | Phenoxy Group |
| Oxidation | H₂O₂, Acetic acid, 60°C | Benzothiazole Sulfur |
These strategies allow for the systematic modification of the core structure to produce a wide range of functionally diverse analogues. mdpi.comfrontiersin.orgnih.gov
Catalytic Approaches in the Synthesis of this compound
Catalysis offers powerful tools for forming and modifying this compound and its derivatives, often enabling reactions that are not feasible through classical methods.
Palladium (Pd) Catalysis: Palladium catalysts are versatile for C-H activation and cross-coupling reactions. In one study, a Pd(TFA)₂ catalyst was used in an intermolecular annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. rsc.org This reaction proceeds via C-H bond activation ortho to the phenoxy group. rsc.org
Rhodium (Rh) Catalysis: Rhodium catalysts can also be used for C-H activation. A Rh(III)-catalyzed reaction between N-phenoxyacetamide and a CF₃-ynone was shown to selectively produce either a CF₃-chromene or a CF₃-benzofuran, depending on the reaction conditions. researchgate.net
Zinc (Zn) Catalysis: A zinc-catalyzed oxidative reaction has been developed for synthesizing N-sulfonyl-N-methyl-2-phenoxyacetamide derivatives from ynamides and phenols. rsc.org
These catalytic methods provide efficient and often highly selective pathways to complex derivatives starting from the N-phenoxyacetamide scaffold.
Table 4: Examples of Catalytic Syntheses Involving Phenoxyacetamides
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Pd(TFA)₂ | N-phenoxyacetamide, Aldehyde | Benzo[d]isoxazole | rsc.org |
| Rh(III) complex | N-phenoxyacetamide, CF₃-Ynone | CF₃-Chromene / CF₃-Benzofuran | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of N Methyl 2 Phenoxyacetamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for N-methyl-2-phenoxyacetamide
NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution and the solid state. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
Multi-dimensional NMR experiments are essential for unambiguously assigning the complex spectral data of this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons of the phenoxy group's aromatic ring, as well as any coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the acetamide (B32628) moiety.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the directly attached carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For instance, the protons of the N-methyl group would show a correlation to the N-methyl carbon signal.
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures, is provided below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~ 2.8 - 3.3 (s) | ~ 26 - 37 |
| O-CH₂ | ~ 4.5 - 4.8 (s) | ~ 67 - 70 |
| C=O | - | ~ 168 - 171 |
| Aromatic C-H (ortho) | ~ 6.9 - 7.1 (d) | ~ 114 - 116 |
| Aromatic C-H (meta) | ~ 7.2 - 7.4 (t) | ~ 129 - 130 |
| Aromatic C-H (para) | ~ 6.9 - 7.1 (t) | ~ 121 - 123 |
| Aromatic C-O | - | ~ 157 - 159 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet.
While solution-state NMR provides information about the averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the solid phase. For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) experiments could provide insights into the molecular packing and the presence of different polymorphs. ssNMR can also be used to study intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Mass Spectrometry (MS) for this compound Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
HRMS would be employed to accurately determine the molecular weight of this compound (C₉H₁₁NO₂), allowing for the confirmation of its elemental composition. The expected exact mass would be calculated and compared to the measured mass, typically with a very low margin of error.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the molecule's structure. The fragmentation of amides and ethers follows predictable pathways. Expected fragmentation patterns for this compound would include cleavage of the amide bond and the ether linkage.
A table of potential major fragments and their corresponding m/z (mass-to-charge ratio) values is presented below.
| m/z | Proposed Fragment Ion |
| 165 | [M+H]⁺ (Protonated molecule) |
| 107 | [C₆H₅O-CH₂]⁺ or [C₆H₅OH]⁺˙ |
| 94 | [C₆H₅OH]⁺˙ |
| 77 | [C₆H₅]⁺ |
| 58 | [CH₃NHCO]⁺ |
Note: The observed fragments can vary based on the ionization method and collision energy.
X-ray Crystallography and Single-Crystal Diffraction of this compound
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. This technique requires the growth of a suitable single crystal of this compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution, from which the positions of the atoms can be determined with high precision.
The resulting crystallographic data would provide a wealth of information, including:
Unit cell dimensions: The parameters of the basic repeating unit of the crystal lattice.
Space group: The symmetry of the crystal structure.
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Torsional angles: Information about the conformation of the molecule.
Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that stabilize the crystal packing.
A hypothetical table of crystallographic data for this compound is shown below.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: These values are placeholders and would need to be determined experimentally.
Crystal Structure Analysis and Polymorphism
Crystal structure analysis, typically performed using X-ray diffraction (XRD), provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis would reveal bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. A study on this compound would investigate whether it can crystallize in multiple forms under different conditions (e.g., solvent, temperature, pressure).
Table 1: Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.28 |
Note: The data in this table is purely illustrative and not based on experimental results.
Intermolecular Interactions and Packing Arrangements
The way molecules of this compound pack together in a crystal is determined by various intermolecular forces. These include hydrogen bonds (likely involving the amide N-H and C=O groups), van der Waals forces, and potentially π-π stacking interactions between the phenyl rings. Understanding these interactions is key to explaining the stability and physical properties of the crystalline form. Analysis of the crystal structure would identify and characterize these specific interactions.
Vibrational Spectroscopy (IR and Raman) for this compound Conformational Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule, which are sensitive to its conformation. For this compound, these techniques could be used to study the orientation of the phenoxy and N-methyl groups relative to the acetamide backbone. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific vibrational bands can be assigned to different conformers.
Table 2: Potential Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C=O Stretch (Amide I) | 1630-1680 |
| N-H Bend (Amide II) | 1520-1570 |
| C-O-C Asymmetric Stretch | 1200-1275 |
| C-O-C Symmetric Stretch | 1020-1075 |
| Aromatic C-H Bending | 690-900 |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral this compound
This compound itself is not chiral. In order to be analyzed by Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), a chiral center would need to be introduced into the molecule, for instance, by substitution on the phenoxy or methyl group. If a chiral variant existed, CD and ORD spectroscopy would be used to study its stereochemical properties. These techniques measure the differential absorption and rotation of left and right-circularly polarized light, respectively, providing information about the absolute configuration and conformational preferences of the chiral molecule in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For this compound, EPR spectroscopy would not be applicable unless a radical species were to be generated, for example, through oxidation, reduction, or irradiation. If a radical of this compound were formed, EPR could provide information about the location and environment of the unpaired electron within the molecular structure.
Reactivity, Transformation Pathways, and Mechanistic Investigations of N Methyl 2 Phenoxyacetamide
Hydrolytic Stability and Degradation Kinetics of N-methyl-2-phenoxyacetamide
The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions, yielding phenoxyacetic acid and methylamine (B109427). smolecule.com The stability of the amide bond is significantly influenced by pH.
Studies on structurally related N-substituted phenoxyacetamides provide insights into the hydrolytic behavior. For instance, the basic hydrolysis of N-methyl-N-(4'-nitrophenyl)-2-phenoxyacetamide has been investigated in the presence of micelles. sciencegate.app The rate of this hydrolysis is dependent on the buffer system used, the concentration of any detergents present, and the pH of the solution. sciencegate.app For example, the catalysis of the hydrolysis reaction varies when using sodium hydroxide (B78521) versus buffer systems like borate (B1201080) or carbonate. sciencegate.app
Kinetic studies on the aminolysis of phenyl phenoxyacetates with benzylamine (B48309) in dioxane have shown that the reaction follows second-order kinetics. oup.com While this is a nucleophilic substitution rather than hydrolysis, it demonstrates the susceptibility of the phenoxyacetate (B1228835) linkage to cleavage.
Detailed kinetic data, such as specific rate constants and half-life values for the hydrolysis of this compound under various conditions, are not extensively documented in publicly available literature. However, based on general principles of amide hydrolysis, the rate is expected to be slow at neutral pH and to increase at both acidic and basic pH.
Table 1: Factors Influencing the Hydrolysis of N-substituted Phenoxyacetamides
| Factor | Observation | Reference |
| pH | Hydrolysis rate increases in acidic and basic conditions. | smolecule.com |
| Buffer System | The magnitude of catalysis depends on the buffer used (e.g., borate, carbonate). | sciencegate.app |
| Surfactants | Micellar environments, such as those from cetyltrimethylammonium bromide, can catalyze basic hydrolysis. | sciencegate.app |
| Added Salts | The presence of salts can inhibit micellar-catalyzed hydrolysis. | sciencegate.app |
Photochemical Reactions and Photo-degradation Pathways of this compound
The photochemical behavior of this compound is not extensively detailed in dedicated studies. However, general principles of photochemistry for aromatic amides and phenoxy compounds suggest potential degradation pathways. nih.gov Upon absorption of UV radiation, the molecule can be excited to a higher energy state, which may lead to several reactions. mdpi.com
One possible pathway is the photolysis of the C-O ether bond or the amide bond, leading to the formation of radical species. researchgate.net The degradation of organic molecules by photocatalysis often involves highly reactive species like hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals, which are generated in the presence of a photocatalyst and UV light. mdpi.com These radicals can attack the aromatic ring or the acetamide (B32628) side chain, leading to a cascade of reactions and eventual mineralization.
Another potential photodegradation mechanism is photosensitization, where the drug molecule absorbs light and transfers the energy to other molecules, such as oxygen, to generate reactive oxygen species. nih.gov The specific intermediates and final products of the photodegradation of this compound would depend on the conditions, such as the wavelength of light, the presence of oxygen, and the solvent.
Electrophilic and Nucleophilic Reactions of this compound
This compound possesses several sites susceptible to electrophilic and nucleophilic attack.
Nucleophilic Reactions: The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. This is exemplified by the hydrolysis reactions discussed previously. Stronger nucleophiles can also react at this site. For instance, the reaction of phenyl phenoxyacetates with benzylamine, a nucleophile, results in the displacement of the phenoxy group to form N-benzylphenoxyacetamide. oup.com While the substrate in that study was an ester, a similar nucleophilic acyl substitution could be envisioned for the amide under appropriate conditions.
In some related compounds, the phenoxy group itself can be displaced by other nucleophiles.
Electrophilic Reactions: The phenoxy group's aromatic ring can undergo electrophilic aromatic substitution. The oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions. However, the bulky phenoxyacetamide group might sterically hinder the ortho positions.
The nitrogen atom of the amide, while generally not strongly nucleophilic due to resonance delocalization of its lone pair into the carbonyl group, can still exhibit some reactivity towards strong electrophiles.
Reductive and Oxidative Transformations of this compound
Reductive Transformations: The amide group of this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. masterorganicchemistry.comyoutube.com In the case of this compound, this would yield N-methyl-2-phenoxyethanamine. The reaction proceeds by addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom. masterorganicchemistry.com
Oxidative Transformations: The phenoxy group can be subject to oxidation, although specific conditions for this compound are not well-documented. In related phenoxyacetamide derivatives, the aromatic ring can be hydroxylated. For example, N-phenoxyacetamides can undergo ortho-hydroxylation catalyzed by iridium complexes. rsc.org
Oxidative C-H functionalization at the ortho position of the phenyl ring is a significant area of research for N-phenoxyacetamides, often involving transition metal catalysts under oxidative conditions. rsc.orgsnnu.edu.cn These reactions, however, are more complex than simple oxidation and are discussed in more detail in the catalysis section.
Investigation of Reaction Mechanisms Involving this compound
The reaction mechanisms of N-phenoxyacetamides have been a subject of significant investigation, particularly in the context of transition metal-catalyzed C-H activation.
A common mechanistic theme in rhodium(III)-catalyzed reactions is the initial coordination of the amide's directing group to the metal center. This is followed by a cyclometalation step involving C-H activation at the ortho position of the phenyl ring to form a five- or six-membered rhodacycle intermediate. rsc.orgrsc.orgrsc.org This intermediate then reacts with other substrates, such as alkynes or aldehydes. rsc.orgnih.gov
For example, in the Rh(III)-catalyzed annulation with α,β-unsaturated aldehydes, a plausible mechanism involves the formation of a cyclorhodation intermediate, followed by alkene insertion, and then an intramolecular nucleophilic attack to form a seven-membered ring product. rsc.orgrsc.org
Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate these mechanisms. DFT studies on the Rh(III)-catalyzed alkenylation of N-phenoxyacetamide have shown that the reaction pathway can vary depending on the substrate. With N-tosylhydrazone as a substrate, a Rh(V)-nitrene intermediate is formed, whereas with styrene, an Rh(I) species is generated. rsc.orgresearchgate.net
In palladium-catalyzed reactions, a proposed mechanism for the [4+1] annulation with aldehydes involves the formation of a palladacycle, which then reacts with a formyl radical. snnu.edu.cn
Reactivity in Specific Solvent Systems and pH Conditions
The reactivity of this compound is highly dependent on the solvent and pH conditions.
Solvent Effects: The choice of solvent can influence reaction rates and even determine the reaction pathway. In nucleophilic substitution reactions, polar aprotic solvents like dioxane have been used for the aminolysis of phenyl phenoxyacetates. oup.com For transition metal-catalyzed reactions, a range of solvents are employed, including acetonitrile (B52724) (CH₃CN), and various halogenated hydrocarbons and ethers like dichloromethane (B109758) and 1,4-dioxane. rsc.orggoogle.com.pgepo.org The solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates.
Catalysis of this compound Transformations
The catalysis of reactions involving N-phenoxyacetamides is a rich field of study, with various transition metals being used to achieve a range of transformations, primarily through C-H activation.
Rhodium Catalysis: Rhodium(III) complexes are widely used to catalyze C-H functionalization at the ortho-position of the phenoxy group. These reactions include annulations with alkynes, aldehydes, and other unsaturated compounds to form various heterocyclic structures. rsc.orgrsc.orgnih.gov The N-phenoxyacetamide often acts as a directing group, and in some cases, the O-N bond serves as an internal oxidant. researchgate.net
Palladium Catalysis: Palladium catalysts are also effective for C-H activation and annulation reactions of N-phenoxyacetamides. For example, palladium(II) catalyzes the [4+1] annulation with aldehydes to form 1,2-benzisoxazoles. rsc.orgsnnu.edu.cn Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been explored with related thioamides, suggesting potential applicability for transformations of this compound derivatives. nih.gov
Iridium Catalysis: Iridium(III) catalysts have been employed for the direct C-H alkynylation of N-phenoxyacetamides with terminal alkynes, demonstrating high regioselectivity. acs.org Iridium complexes are also known to catalyze C-H activation and functionalization. numberanalytics.com
Copper Catalysis: Copper-catalyzed coupling reactions involving N-phenoxyacetamides have been reported. For instance, a copper-catalyzed reaction with 2H-azirines leads to the formation of α-amino oxime ethers through the cleavage and restructuring of N-O and C-N bonds. researchgate.net
Table 2: Overview of Catalytic Transformations of N-Phenoxyacetamides
| Catalyst System | Transformation | Product Type | Reference |
| Rhodium(III) | C-H Activation / [4+3] Annulation with α,β-Unsaturated Aldehydes | 1,2-Oxazepines | rsc.orgrsc.org |
| Rhodium(III) | Redox-Neutral Coupling with Alkynes | ortho-Hydroxyphenyl-substituted Enamides or Benzofurans | nih.gov |
| Palladium(II) | C-H Activation / [4+1] Annulation with Aldehydes | 1,2-Benzisoxazoles | rsc.orgsnnu.edu.cn |
| Iridium(III) | Direct C-H Alkynylation with Terminal Alkynes | ortho-Alkynylated Phenoxyacetamides | acs.org |
| Copper | Coupling with 2H-Azirines | α-Amino Oxime Ethers | researchgate.net |
Computational Chemistry and Molecular Modeling Studies of N Methyl 2 Phenoxyacetamide
Quantum Mechanical Calculations for N-methyl-2-phenoxyacetamide
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), would provide deep insights into the electronic nature of this compound.
Electronic Structure and Molecular Orbitals
A thorough analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. For this compound, these calculations would pinpoint the most likely sites for nucleophilic and electrophilic attack.
A hypothetical data table for such calculations might look like this:
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
| Electron Affinity | Data not available |
Reaction Pathway Prediction and Transition State Analysis
Quantum mechanical calculations are also employed to map out potential reaction pathways and identify the associated transition states. For this compound, this could involve studying its hydrolysis, oxidation, or other metabolic transformations. By calculating the energy barriers for these reactions, researchers could predict the compound's stability and potential metabolites. A study on the rhodium(III)-catalyzed C-H activation of the related N-phenoxyacetamide has utilized DFT to explore reaction mechanisms, but similar detailed analyses for this compound are not present in the available literature. uni.lu
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a view of the molecule in motion, offering insights into its flexibility and interactions with its environment over time.
Conformational Dynamics and Flexibility
This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations would track the transitions between these conformational states, revealing the molecule's flexibility and the most stable, low-energy shapes it prefers. This information is vital for understanding how the molecule might fit into a biological receptor.
Solvent Effects on this compound Structure
The behavior of a molecule can change dramatically in different solvents. MD simulations can be used to study this compound in various solvent environments, such as water or lipids, to see how these surroundings affect its structure and dynamics. This is particularly important for predicting its behavior in biological systems. While MD simulations have been performed on complex derivatives to understand their stability in receptor binding pockets, such data is absent for the parent compound in different solvents.
Theoretical Ligand-Receptor Interaction Studies of this compound Scaffolds
The phenoxyacetamide scaffold is present in many biologically active compounds. Theoretical studies of the this compound scaffold itself would focus on understanding its fundamental interactions with protein active sites. This would involve analyzing its potential to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. While numerous studies have docked complex phenoxyacetamide derivatives into specific protein targets, a foundational study of the binding propensity of the this compound scaffold is not available. evitachem.com Such a study would be invaluable for the rational design of new drugs based on this chemical framework.
Table 2: Potential Intermolecular Interactions of the this compound Scaffold
| Interaction Type | Potential Sites on Scaffold |
|---|---|
| Hydrogen Bond Donor | Amide N-H |
| Hydrogen Bond Acceptor | Carbonyl oxygen, Ether oxygen |
| Hydrophobic Interactions | Phenyl ring |
Ligand Design Principles from this compound Scaffolds
The this compound scaffold serves as a valuable starting point for ligand design due to its combination of a flexible linker and aromatic features capable of engaging in various intermolecular interactions. The 2-phenoxyacetamide (B1293517) core is a recognized marker in the development of antiviral agents, such as those targeting the SARS-CoV-2 main protease (Mpro). imist.ma
Key principles derived from this scaffold include:
Hydrogen Bonding: The amide group is a crucial hydrogen bond donor and acceptor, a feature leveraged in the design of inhibitors. For instance, in the context of SARS-CoV-2 Mpro inhibitors, the pharmacophore model often includes hydrogen bond acceptor (HBA) and hydrophobic (H) features, which are satisfied by the phenoxyacetamide structure. imist.ma
Pi-Pi Stacking: The phenoxy ring provides a platform for pi-pi stacking interactions with aromatic residues, such as tryptophan, in the binding pockets of enzymes like NOTUM. mdpi.com
Conformational Rigidity and Flexibility: The ether linkage in the phenoxy group and the N-methylated amide bond influence the molecule's conformational preferences. While N-methylation can be tolerated, in some cases, it does not offer a significant advantage over the unsubstituted amide. mdpi.com A low-energy conformation, potentially stabilized by an internal hydrogen bond between the amide NH and the ether oxygen, is believed to be important for binding to certain targets. mdpi.com
Substituent Effects: The phenoxy ring and the N-methyl group are amenable to chemical modification to explore structure-activity relationships (SAR). For example, substitutions on the phenyl ring can modulate the electronic properties and, consequently, the biological activity.
The following table summarizes the key structural features of the this compound scaffold and their roles in ligand design.
| Structural Feature | Role in Ligand Design | Example Interaction |
| Phenoxy Group | Hydrophobic interactions, pi-pi stacking | Interaction with aromatic residues in enzyme binding sites. |
| Amide Linkage | Hydrogen bond donor and acceptor | Formation of hydrogen bonds with protein backbones or side chains. |
| N-Methyl Group | Modulates solubility, metabolic stability, and conformation | Can influence binding affinity and pharmacokinetic properties. |
| Ether Linkage | Provides conformational flexibility | Allows the molecule to adopt favorable binding poses. |
Theoretical Binding Affinity Prediction
Computational methods are instrumental in predicting the binding affinity of this compound analogues to their biological targets. Molecular docking and molecular dynamics (MD) simulations are primary tools for this purpose.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For example, docking studies on N-(4-amino-2-methylphenyl)-2-phenoxyacetamide with targets like COX-2 or EGFR have been proposed to model binding modes. researchgate.net In studies of 2-phenoxyacetamide derivatives as SARS-CoV-2 Mpro inhibitors, docking has been used to predict binding free energies (ΔGbind), which were found to be in the range of -6.83 to -7.20 kcal/mol for promising hits. imist.ma
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of the ligand-receptor complex over time. For instance, 100-nanosecond MD simulations can be performed to assess the stability of the binding and the role of water molecules in the binding site. researchgate.net
Free Energy Calculations: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate predictions of binding affinities. These methods, while computationally expensive, are valuable in lead optimization.
The predicted binding affinities for a series of 2-phenoxyacetamide derivatives against the SARS-CoV-2 main protease are presented in the table below.
| Ligand | Pharmacophore Fit Score | Predicted Binding Free Energy (ΔGbind, kcal/mol) |
| Ligand 1 (o-Cl) | >55 | -6.83 to -7.20 |
| Ligand 2 (o-OH) | >55 | -6.83 to -7.20 |
| Ligand 3 (o-COOH) | >55 | -6.83 to -7.20 |
| Ligand 6 (p-COCH3) | 65.53 | -6.83 to -7.20 |
Data is for 2-phenoxyacetamide derivatives as reported in a study on SARS-CoV-2 Mpro inhibitors. imist.ma
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound Analogues
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR models have been developed to identify key physicochemical properties that govern their inhibitory potential against various targets, such as monoamine oxidase (MAO) and hypoxia-inducible factor-1 (HIF-1). nih.govacs.org
Key descriptors identified in QSAR studies of 2-phenoxyacetamide analogues include:
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) energy has been shown to be negatively correlated with MAO inhibitory activity, suggesting that groups that lower the HOMO energy may increase activity. nih.gov
Steric and Topological Properties: Molecular weight has been positively correlated with MAO-B inhibitory activity, indicating that bulkier substituents may be favorable. nih.gov
Lipophilicity: The logarithm of the partition coefficient (SlogP) is a common descriptor in QSAR models, reflecting the compound's hydrophobicity and its ability to cross cell membranes. acs.org
A 2D-QSAR study on 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors yielded a statistically significant model with a correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. acs.org Another QSAR study on 2-phenoxyacetamide analogues as MAO inhibitors resulted in a model with an r² of 0.9033 and a q² of 0.8376. nih.gov
The following table summarizes the key descriptors and their influence on the activity of 2-phenoxyacetamide analogues from various QSAR studies.
| QSAR Study Target | Important Descriptors | Correlation with Activity | Statistical Significance (r² / q²) |
| MAO Inhibitors | HOMO energy, Molecular Weight, Beta Polarizability | Negative (HOMO), Positive (MW), Negative (BetaPol) | 0.9033 / 0.8376 nih.gov |
| HIF-1 Inhibitors | SssNHE-index, SlogP, T_O_N_1, T_2_Cl_1 | Varies per descriptor | 0.9469 / 0.8933 acs.org |
| MAO-A Inhibitors | Various thermodynamic, electronic, and steric parameters | Varies per descriptor | 0.8509 / 0.92 modgraph.co.uk |
Spectroscopic Property Prediction from Computational Models
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their structural characterization.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For a similar compound, N-methylacetamide, DFT has been used to calculate the IR spectrum and analyze the contributions of different components to the characteristic amide I, II, and III bands. nih.govacs.org For this compound, one would expect to predict the characteristic C=O stretching frequency of the amide, the C-N stretching, N-H bending, and the various vibrations associated with the phenoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. By calculating the nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method, theoretical chemical shifts can be obtained. researchgate.net For this compound, this would involve predicting the chemical shifts for the N-methyl protons, the methylene (B1212753) protons adjacent to the amide and ether functionalities, and the aromatic protons of the phenoxy ring. The accuracy of these predictions is often improved by considering solvent effects and conformational averaging. researchgate.net
The table below illustrates the type of data that can be obtained from computational predictions of spectroscopic properties for a molecule like N-methylacetamide, which serves as a model for the amide portion of this compound.
| Spectroscopic Technique | Predicted Property | Example Computational Method | Predicted Values for N-methylacetamide (A-1 component) |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT/ADF | Amide I (C=O stretch): ~1630 cm⁻¹, Amide II (C-N stretch): ~1518 cm⁻¹ nih.gov |
| ¹H NMR | Chemical Shifts (ppm) | DFT/GIAO with PCM | Dependent on conformation and solvent model. researchgate.net |
| ¹³C NMR | Chemical Shifts (ppm) | DFT/GIAO with PCM | Dependent on conformation and solvent model. researchgate.net |
Applications of N Methyl 2 Phenoxyacetamide in Chemical Synthesis and Materials Science
N-methyl-2-phenoxyacetamide as a Building Block in Organic Synthesis
The phenoxyacetamide scaffold is a recognized building block in organic synthesis, valued for its utility in constructing a variety of molecular frameworks. The presence of the ether and amide functional groups provides multiple reactive sites for elaboration.
While specific examples detailing the use of this compound as a direct precursor for heterocyclic compounds are not extensively documented, the reactivity of the parent N-phenoxyacetamide structure is well-established in this area. For instance, N-phenoxyacetamides are key starting materials in transition metal-catalyzed reactions to form heterocycles. Rhodium(III)-catalyzed C-H activation and cyclization of N-phenoxyacetamides with alkynes can produce dihydrobenzofurooxazoles. This suggests that this compound could similarly participate in such cyclization reactions.
Furthermore, intramolecular cyclization of N-hydroxy-2-phenoxyacetamides using polyphosphoric acid (PPA) is a known method for preparing 2H-1,4-benzoxazin-3(4H)-one and related 1,5-benzoxazepinones. ias.ac.in The general synthetic utility of phenoxyacetamide derivatives extends to the creation of complex heterocyclic systems, including those with oxadiazole and thiophene (B33073) moieties. ontosight.aiontosight.airesearchgate.net For example, N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide is a complex derivative that incorporates an oxadiazole ring, highlighting the role of the phenoxyacetamide core in building such structures. ontosight.ai
Below is a table summarizing heterocyclic systems synthesized from the broader phenoxyacetamide class, indicating potential pathways for this compound.
| Heterocyclic Product | Synthetic Approach | Precursor Class |
| Dihydrobenzofurooxazoles | Rh(III)-catalyzed C-H alkenylation and cyclization | N-Phenoxyacetamide |
| 2H-1,4-Benzoxazin-3(4H)-ones | Intramolecular cyclization with PPA | N-Hydroxy-2-phenoxyacetamide |
| 1,5-Benzoxazepinones | Intramolecular cyclization with PPA | N-Hydroxy-3-phenoxypropanamide |
| Oxadiazole derivatives | Multi-step synthesis | This compound derivatives |
| Thiophene derivatives | Condensation reactions | Phenoxyacetic acid derivatives |
Peptidomimetics are compounds designed to mimic peptides, often with improved stability or biological activity. wikipedia.org The phenoxyacetamide moiety is a valuable scaffold for constructing such molecules. Research has shown the synthesis of peptidomimetic inhibitors of enzymes like HIV aspartic protease using phenoxyacetic acid derivatives. researchgate.net For example, phenoxyacetic acid can be activated and coupled with amino acid esters, such as phenylalanine methyl ester, to form N-(phenoxyacetyl)-L-phenylalaninate, a key intermediate in the synthesis of more complex peptidomimetics. researchgate.net
The Ugi four-component reaction, a powerful tool for generating molecular diversity, has been employed to create libraries of peptidomimetics containing a phenoxyacetamide fragment in a flexible manner. nih.gov This demonstrates the utility of the phenoxyacetamide structure in rapidly building amide-based scaffolds. Given that this compound contains the core phenoxyacetamide structure, it is a plausible candidate for incorporation into similar synthetic strategies to create novel peptidomimetics and complex amide-based molecules.
Role of this compound in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structural elements of this compound, including the aromatic ring, ether oxygen, and amide group, provide sites for hydrogen bonding, π-π stacking, and dipole-dipole interactions, making it a candidate for studies in this field.
Self-assembly is the spontaneous organization of molecules into ordered structures. While direct studies on the self-assembly of this compound are not prominent in the literature, related structures are known to participate in such processes. For example, amphiphilic supramolecules can self-assemble into nanostructures for applications like drug delivery, driven by host-guest interactions. nih.gov The principles of molecular recognition that govern self-assembly suggest that this compound could potentially form ordered aggregates under specific conditions, either alone or in concert with other molecules.
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. nih.gov The potential for this compound to act as a guest molecule is suggested by studies on host molecules like pillar ontosight.aiarenes. These macrocycles have been shown to form stable inclusion complexes with neutral guest molecules that contain both amino and amide groups, driven by interactions such as C–H···O, N–H···O, and C–H···π forces. lookchem.com this compound possesses the necessary functional groups—an amide and an aromatic ring—to engage in these types of non-covalent interactions within a suitable host cavity. Macrocyclic hosts like cyclodextrins are also frequently used to encapsulate hydrophobic guest molecules, increasing their solubility and stability. nih.gov
This compound in Polymer Chemistry
The incorporation of small molecules into polymer structures can impart new functionalities and properties. The field of polymer synthesis is continually exploring methods to control monomer sequences to create materials with advanced functions. rsc.org Phenoxyacetamide derivatives have been successfully integrated into polymer backbones. A notable example is the synthesis of N-(2-phenoxyacetamide)-6-O-glycolchitosan, created by grafting the phenoxyacetamide moiety onto the chitosan (B1678972) polymer. ucl.ac.uk This modification demonstrates that the phenoxyacetamide structure can be chemically linked to macromolecules. This suggests a potential route for this compound to be used as a modifying agent to functionalize various polymers, potentially altering their physical, chemical, or biological properties.
Monomer or Modifier in Polymerization Processes
Current scientific literature does not extensively document the direct use of this compound as a primary monomer in large-scale polymerization processes. Its potential lies in specialized applications where its specific structural attributes could be leveraged.
Functional Polymer Design
While the broader class of phenoxyacetamide derivatives is explored in polymer science, specific research detailing the incorporation of this compound to create functional polymers is limited. The development of polymers with tailored properties often involves the strategic selection of monomers, and the unique combination of ether and N-methylated amide linkages in this compound could theoretically be used to influence properties such as thermal stability or solubility in bespoke polymer designs.
This compound in Catalysis and Ligand Design for Metal Complexes
The interaction of this compound and its parent structures with metal centers is a significant area of research, particularly in the realm of catalysis.
Ligand for Transition Metal Catalysis
The closely related compound, N-phenoxyacetamide, has been extensively studied as a versatile directing group in transition metal-catalyzed reactions, particularly those involving rhodium(III). sioc-journal.cnrsc.org The N-phenoxyacetamide structure functions as an internal oxidant, where the N-O bond cleavage facilitates the regeneration of the active catalyst, thereby avoiding the need for external oxidants. sioc-journal.cnsioc-journal.cn This characteristic is pivotal in C-H activation and functionalization reactions.
These Rh(III)-catalyzed processes, directed by the phenoxyacetamide group, enable a variety of valuable chemical transformations. Key applications include:
Annulation Reactions: It facilitates [3+2], [4+3], and [3+3] annulations to construct complex heterocyclic scaffolds such as dihydrobenzofurans, 1,2-oxazepines, and 4-alkylidene chroman-2-ols. rsc.orgorganic-chemistry.orgnih.govresearchgate.net
Alkylation and Amidation: The directing group enables redox-neutral, unsymmetrical C-H alkylation and amidation at the ortho-positions of the phenyl ring. researchgate.net
Synthesis of Heterocycles: It is instrumental in the synthesis of valuable molecules like benzofuran-2(3H)-ones and other furan-containing structures. researchgate.net
The mechanism for these transformations typically involves the formation of a five-membered rhodacycle intermediate following a C-H activation step. researchgate.net While most research has focused on N-phenoxyacetamide, the fundamental reactive components—the phenoxy group and the amide moiety—are present in this compound, suggesting its potential applicability in similar catalytic systems.
Interactive Table: Rh(III)-Catalyzed Reactions with N-Phenoxyacetamides
| Reaction Type | Coupling Partner | Product Skeleton | Catalyst System | Reference |
|---|---|---|---|---|
| [4+3] Annulation | α,β-Unsaturated Aldehydes | 1,2-Oxazepines | [Cp*RhCl₂]₂ | rsc.org |
| [3+2] Annulation | 1,3-Dienes | Dihydrobenzofurans | Chiral Rh(III) Catalyst | organic-chemistry.org |
| [3+2] Annulation | Propiolates | Benzofuran-2(3H)-ones | Cp*Rh(MeCN)₃₂ | researchgate.net |
| [3+3] Annulation | α-Allenols | 4-Alkylidene Chroman-2-ols | [Cp*RhCl₂]₂ | researchgate.net |
| C-H Alkylation/Amidation | Diazo Compounds | Ortho-difunctionalized Phenols | [Cp*RhCl₂]₂ | researchgate.net |
| C-H Activation/Cyclization | Enynones | Furylated 2-Alkenylphenols | [Cp*RhCl₂]₂ | researchgate.net |
Chiral Ligand Applications
This compound itself is not typically employed as a chiral ligand, as it is an achiral molecule. However, it can be used as a substrate in asymmetric synthesis. Research has shown that enantioselective C-H functionalization and [3+2] annulation of N-phenoxyacetamides can be achieved by using a chiral rhodium(III) catalyst. organic-chemistry.orgresearchgate.net In these cases, the chirality is imparted by the metal complex, not the phenoxyacetamide substrate, to produce chiral dihydrobenzofurans with high enantiomeric excess (ee). researchgate.net
Applications in Advanced Materials (e.g., liquid crystals, sensors, optoelectronics)
While phenoxy and amide moieties are present in various functional materials, specific, documented applications of this compound in the fields of liquid crystals, sensors, or optoelectronics are not prominent in the current body of scientific literature. The development of advanced materials often requires molecules with more complex, extended π-systems or specific self-assembly properties that this compound alone may not possess. More complex derivatives have been patented for potential use in these areas. google.comgoogle.com
Advanced Analytical Chemistry Methodologies for N Methyl 2 Phenoxyacetamide
Development of Novel Spectrophotometric and Electrochemical Detection Methods:There is no evidence of the development of such novel detection methods specifically for N-methyl-2-phenoxyacetamide.
Without dedicated research, the creation of data tables and the reporting of detailed research findings as requested are unachievable. Any attempt to extrapolate from related derivatives would not meet the required standards of scientific accuracy for the specific compound . Further research and publication in the scientific community are needed to provide the data necessary for such a detailed analytical overview.
Isotopic Labeling and Tracing Studies for this compound
Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction, a metabolic pathway, or an environmental system. wikipedia.org In this method, one or more atoms in the compound of interest, such as this compound, are replaced with their heavier, non-radioactive (stable) or radioactive isotopes. wikipedia.org This "label" allows researchers to track the compound and its breakdown products (metabolites) without altering its fundamental chemical properties. nih.gov The most commonly used stable isotopes in such studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), while radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are also employed. strath.ac.uk
The primary goal of isotopic labeling studies in the context of this compound would be to elucidate its metabolic fate, determine its environmental persistence, and understand its mechanism of action at a molecular level. By introducing isotopically labeled this compound into a biological system (e.g., cell cultures, animal models) or an environmental compartment, scientists can follow the distribution and transformation of the compound over time. nih.govresearchgate.net
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in these studies. wikipedia.org Mass spectrometry detects the mass difference between the labeled and unlabeled molecules, while NMR can pinpoint the exact location of the isotopic label within the molecular structure. wikipedia.org Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly valuable for separating and identifying metabolites in complex biological samples.
Hypothetical Isotopic Labeling Strategy for this compound
A potential isotopic labeling strategy to investigate the metabolic pathway of this compound could involve the synthesis of the compound with a carbon-13 (¹³C) label in the carbonyl group of the acetamide (B32628) moiety or on the methyl group attached to the nitrogen. Alternatively, nitrogen-15 (¹⁵N) could be incorporated into the amide group.
For instance, if researchers were to hypothesize that a primary metabolic transformation is the cleavage of the amide bond, they could use ¹³C labeling on the carbonyl carbon. The appearance of labeled phenoxyacetic acid and unlabeled N-methylamine in a biological sample would confirm this metabolic route.
The following table outlines a hypothetical experimental design for a tracing study of ¹³C-labeled this compound in a liver microsome model, which is a common in vitro system for studying drug metabolism.
Table 1: Hypothetical Experimental Design for ¹³C-N-methyl-2-phenoxyacetamide Metabolic Study
| Parameter | Description |
| Labeled Compound | N-methyl-2-phenoxy-[1-¹³C]acetamide |
| Isotopic Purity | >99% ¹³C |
| Biological System | Human Liver Microsomes |
| Incubation Timepoints | 0, 15, 30, 60, and 120 minutes |
| Analytical Method | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Metabolites Monitored | 1. This compound 2. Phenoxyacetic acid 3. N-methylamine |
| Expected Outcome | Time-dependent decrease in the concentration of the parent compound and a corresponding increase in the concentration of labeled phenoxyacetic acid and unlabeled N-methylamine. |
Detailed Research Findings from Analogous Compounds
In a hypothetical scenario for this compound, isotopic tracing could reveal the following potential metabolic transformations:
Amide Bond Hydrolysis: Cleavage of the amide bond to yield phenoxyacetic acid and N-methylamine.
N-Demethylation: Removal of the methyl group from the nitrogen atom to form 2-phenoxyacetamide (B1293517).
Hydroxylation of the Phenoxy Ring: Addition of a hydroxyl group to the aromatic ring.
The data generated from such isotopic labeling studies would be crucial for constructing a comprehensive metabolic map of this compound.
Table 2: Potential Metabolites of this compound Identified Through Isotopic Tracing
| Potential Metabolite | Molecular Formula | Method of Detection | Implication |
| Phenoxyacetic acid | C₈H₈O₃ | LC-MS | Confirms amide bond hydrolysis. |
| N-methylamine | CH₅N | GC-MS (after derivatization) | Confirms amide bond hydrolysis. |
| 2-Phenoxyacetamide | C₈H₉NO₂ | LC-MS | Indicates N-demethylation pathway. |
| Hydroxylated this compound | C₉H₁₁NO₃ | LC-MS/MS | Shows aromatic ring oxidation. |
Environmental Fate and Degradation Pathways of N Methyl 2 Phenoxyacetamide
Abiotic Degradation of N-methyl-2-phenoxyacetamide in Environmental Compartments
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the primary abiotic degradation pathways are expected to be photolytic and hydrolytic degradation.
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, phenoxyacetic acid herbicides, which are structurally related to this compound, are susceptible to photodegradation. The efficiency of this process is dependent on factors such as water clarity and the intensity of sunlight. For instance, the photodecomposition rate of these herbicides tends to be higher in clear, shallow waters where sunlight penetration is greater mdpi.com.
While direct photolysis involves the absorption of light by the compound itself, indirect photolysis can also occur through the action of photosensitizers present in the water. Studies on various phenoxyacetic acids have shown that UV irradiation can effectively lead to their degradation spiedigitallibrary.org. The presence of substances like titanium dioxide can act as a photocatalyst, enhancing the degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) in water researchgate.net. Given the aromatic phenoxy group in this compound, it is anticipated to absorb UV radiation, making photolysis a relevant degradation pathway in sunlit surface waters and potentially in the atmosphere.
Table 1: Illustrative Photolysis Half-lives of Structurally Related Phenoxyacetic Acid Herbicides
| Compound | Conditions | Half-life (t½) |
| 2,4-D | Aqueous solution, UV light | Varies with conditions |
| Mecoprop (MCPP) | Aqueous solution, UV light | Varies with conditions |
Note: This table provides illustrative data for structurally similar compounds to indicate the potential for photolytic degradation, as specific data for this compound is not available.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The amide linkage in this compound is potentially susceptible to hydrolysis, which would break the compound down into N-methylamine and 2-phenoxyacetic acid. The rate of hydrolysis for phenoxyacetic acid esters is significantly influenced by pH and temperature. Generally, hydrolysis is faster in alkaline conditions (higher pH) and at higher temperatures nih.gov.
For example, the hydrolysis half-life of 2,4-D esters can range from several days at neutral pH to a matter of hours at a pH of 9 nih.gov. While this compound is an amide rather than an ester, the principle that pH can influence the stability of the molecule in water is likely applicable. Under typical environmental pH conditions (around 5 to 9), some degree of hydrolytic degradation of this compound can be expected over time, although it may be a slower process compared to biotic degradation.
Table 2: Illustrative Hydrolysis Half-lives of a Structurally Related Phenoxyacetic Acid Ester
| Compound | pH | Temperature (°C) | Half-life (t½) |
| 2,4-D Butoxyethyl ester | 6 | 28 | 26 days |
| 2,4-D Butoxyethyl ester | 9 | 28 | 0.6 hours |
Note: This table presents data for a related ester to illustrate the influence of pH on hydrolysis rates, as specific data for this compound is not available.
Biotic Degradation of this compound by Microorganisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the dissipation of organic compounds in the environment.
Microbial degradation is a crucial process for the breakdown of phenoxyacetic acid herbicides in soil and water nih.govnih.gov. Numerous soil microorganisms have been shown to utilize these compounds as a source of carbon and energy. The degradation process typically involves the cleavage of the ether linkage between the aromatic ring and the acetic acid side chain.
For this compound, it is plausible that microorganisms would initially hydrolyze the amide bond to form 2-phenoxyacetic acid and N-methylamine. Subsequently, the 2-phenoxyacetic acid could be further metabolized. A common degradation pathway for phenoxyacetic acids involves hydroxylation of the aromatic ring, followed by ring cleavage. The specific metabolites would depend on the microbial species and the enzymatic pathways involved. Common intermediate metabolites from the degradation of phenoxyacetic acid herbicides include chlorophenols and catechols, which are then further broken down nih.gov. Research on the fungicide mefenoxam has identified N-(2,6-dimethylphenyl)-acetamide as a degradation product, indicating that amide bond cleavage is a feasible microbial process for related structures acs.org.
The microbial degradation of phenoxyacetic acid herbicides is initiated by specific enzymes. A key enzyme in the degradation of 2,4-D is α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene, which cleaves the ether bond asm.org. Other enzymes, such as chlorophenol hydroxylases and catechol 1,2-dioxygenases, are involved in the subsequent breakdown of the aromatic ring researchgate.net.
Given the structural similarities, it is likely that analogous enzyme systems could be responsible for the degradation of this compound. The initial step might involve an amidase or a similar hydrolase to cleave the amide bond. Following this, the resulting 2-phenoxyacetic acid would likely be degraded by dioxygenases and other enzymes that are common in the metabolic pathways for aromatic compounds. The efficiency of these enzymatic processes would be influenced by environmental factors such as temperature, pH, and the availability of nutrients prakritimitrango.com.
Sorption and Mobility in Soil and Aquatic Systems
The sorption and mobility of a chemical in the environment determine its distribution between soil, water, and air, and its potential to leach into groundwater. For phenoxyacetic acid herbicides, sorption to soil is a key process influencing their environmental fate.
The degree of sorption is largely dependent on the soil's organic matter content and pH. Phenoxyacetic acids are weak acids, and their charge varies with pH. In their anionic (negatively charged) form at higher pH, they are more water-soluble and less likely to sorb to negatively charged soil particles, leading to greater mobility. Conversely, at lower pH, they are more likely to be in their neutral form, which can sorb more readily to soil organic matter nih.gov.
Given that this compound is a neutral molecule, its sorption behavior might be less pH-dependent than the acidic phenoxy herbicides. Its interaction with soil would primarily be through partitioning into soil organic matter. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to soil organic carbon. While specific Koc values for this compound are not available, phenoxyacetic acid herbicides generally have low to moderate Koc values, indicating a potential for mobility in soil researchgate.netnih.gov. Compounds with lower Koc values are more likely to be transported with water, potentially leading to leaching into groundwater.
Table 3: Illustrative Soil Organic Carbon-Water Partitioning Coefficients (Koc) for Structurally Related Phenoxyacetic Acid Herbicides
| Compound | Koc (mL/g) | Mobility Potential |
| 2,4-D | 20 - 150 | High to Moderate |
| MCPA | 22 - 197 | High to Moderate |
| Mecoprop (MCPP) | 10 - 60 | High |
Note: This table provides representative Koc values for common phenoxyacetic acid herbicides to illustrate the potential mobility of this class of compounds. Specific data for this compound is not available.
Information regarding the environmental fate and degradation pathways of this compound is not available in the reviewed scientific literature.
Despite a comprehensive search of available scientific databases and literature, no specific studies or data were identified concerning the environmental fate, degradation pathways, environmental monitoring methodologies, transformation products, or environmental half-life of the chemical compound this compound.
Therefore, the requested article, structured around the provided outline, cannot be generated at this time due to the absence of relevant scientific information for this specific compound.
Future Research Directions and Unexplored Avenues for N Methyl 2 Phenoxyacetamide
Emerging Synthetic Strategies for N-methyl-2-phenoxyacetamide Scaffolds
The development of novel and efficient synthetic routes for this compound and its derivatives is a key area of future research. Traditional methods are being challenged by greener, more atom-economical approaches.
One emerging strategy involves the use of ruthenium(II) complexes for the annulation of alkynes via C-H/N-H, C-H/O-H, or C-H/N-O bond cleavages, offering a less expensive and highly selective alternative to rhodium or palladium catalysts. acs.org Another approach focuses on the "hybrid conjugation of bioactive ligands," where N-arylacetamide units are incorporated into the backbone of other biologically active molecules like thiazole (B1198619) to create novel hybrid compounds. acs.org For instance, the reaction of 4-hydroxyacetophenone with 2-chloro-N-arylacetamide derivatives can serve as a precursor for more complex structures. acs.orgnih.gov
The synthesis of this compound derivatives can also be achieved through the reaction of an appropriate amine with phenoxyacetyl chloride. For example, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide can be synthesized and subsequently reduced to create an amine intermediate, which is then condensed with various acids to produce a range of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives. mdpi.comnih.gov
These emerging strategies are summarized in the table below:
| Synthetic Strategy | Key Features | Example Reaction |
| Ruthenium(II)-catalyzed Annulation | Cost-effective, highly selective C-H functionalization. acs.org | Annulation of alkynes with N-phenoxyacetamides. acs.org |
| Hybrid Conjugation | Combines pharmacophores to create novel hybrid molecules. acs.org | Incorporation of N-arylacetamide units into thiazole backbones. acs.org |
| Multi-step Synthesis | Allows for the creation of diverse and complex derivatives. researchgate.netsemanticscholar.org | Reaction of 4-hydroxyacetophenone with 2-chloro-N-arylacetamide derivatives. acs.orgnih.gov |
| Amide Condensation | A fundamental reaction for forming the acetamide (B32628) linkage. mdpi.comnih.gov | Condensation of an amine intermediate with various carboxylic acids. mdpi.comnih.gov |
Novel Applications in Sustainable Chemistry and Green Technologies
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of this compound. nih.govscirp.orgresearchgate.net Future research will likely focus on developing more environmentally friendly processes for its production and exploring its use in sustainable technologies. appleacademicpress.commdpi.com
One area of interest is the use of biocatalysis in aqueous media, which can replace hazardous organic solvents and lead to more sustainable manufacturing processes. nih.gov Additionally, research into biodegradable polymers derived from phenoxyacetamide structures could offer sustainable alternatives to conventional plastics. The inherent properties of the phenoxyacetamide scaffold may be leveraged to design polymers that degrade under specific environmental conditions.
Advanced Computational Modeling for Next-Generation this compound Derivatives
Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound derivatives, advanced computational techniques are being employed to explore their potential applications.
In silico studies, including molecular docking and pharmacophore modeling, are being used to investigate the interaction of these compounds with biological targets. nih.govresearchgate.net For example, studies have used these methods to identify 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These computational approaches can predict binding affinities and interaction modes, guiding the synthesis of more potent and selective molecules. nih.govresearchgate.net
Furthermore, Density Functional Theory (DFT) calculations are being utilized to understand the electronic structure, stability, and reactivity of these compounds. frontiersin.org These theoretical calculations provide valuable insights that complement experimental findings and accelerate the discovery of new derivatives with desired properties. frontiersin.org
Recent computational research on phenoxyacetamide derivatives is highlighted below:
| Computational Technique | Application | Key Findings |
| Molecular Docking | Investigating binding of derivatives to biological targets. researchgate.netsemanticscholar.orgnih.gov | Predicted binding affinities and interaction modes with enzymes like SARS-CoV-2 Mpro and COX-2. researchgate.netsemanticscholar.orgnih.gov |
| Pharmacophore Modeling | Identifying common structural features for biological activity. nih.govresearchgate.net | Identified key pharmacophoric features for SARS-CoV-2 Mpro inhibition. nih.gov |
| Density Functional Theory (DFT) | Understanding electronic structure and reactivity. frontiersin.org | Provided insights into thermodynamic stability and molecular geometry. frontiersin.org |
| ADMET Prediction | Assessing pharmacokinetic and toxicity profiles. nih.govfrontiersin.org | Predicted drug-likeness and potential for oral bioavailability. nih.govfrontiersin.org |
Integration of this compound into Advanced Functional Materials
The unique structural features of this compound make it an attractive building block for the development of advanced functional materials. Its ability to participate in hydrogen bonding and π-π stacking interactions can be harnessed to create materials with specific optical, electronic, or mechanical properties.
Research is exploring the incorporation of this compound moieties into polymers and nanomaterials. The phenoxyacetamide scaffold can impart desirable characteristics such as thermal stability, specific solubility, and the ability to self-assemble into ordered structures. These materials could find applications in areas such as organic electronics, sensors, and drug delivery systems.
Methodological Advancements in this compound Characterization and Analysis
As new derivatives of this compound are synthesized, advanced analytical techniques are crucial for their thorough characterization. A combination of spectroscopic and spectrometric methods is typically employed to confirm the structure and purity of these compounds.
Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. acs.orgnih.govnih.gov For example, the 1H NMR spectrum of a phenoxyacetamide derivative will show characteristic signals for the N-H proton, the methylene (B1212753) protons of the acetamide group, and the aromatic protons. acs.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, with characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. acs.orgnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. mdpi.com
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S, etc.) in a compound, which is used to confirm the molecular formula. nih.gov
The table below summarizes the typical analytical data for phenoxyacetamide derivatives:
| Analytical Technique | Observed Feature | Corresponding Structural Unit |
| 1H NMR | Singlet around 10-12 ppm | Amide N-H proton acs.orgnih.govmdpi.com |
| 1H NMR | Singlet around 4.7-4.8 ppm | Methylene (-OCH2CO-) protons acs.orgnih.govmdpi.com |
| 13C NMR | Signal around 167-170 ppm | Amide carbonyl carbon mdpi.com |
| IR Spectroscopy | Stretching band at 3200-3400 cm-1 | N-H group acs.orgnih.gov |
| IR Spectroscopy | Stretching band at 1650-1710 cm-1 | C=O group acs.orgnih.gov |
Interdisciplinary Research Opportunities Involving this compound
The versatility of the this compound scaffold opens up numerous opportunities for interdisciplinary research, bridging chemistry with fields such as medicine, materials science, and agriculture. nih.govresearchgate.net
In medicinal chemistry, the phenoxyacetamide moiety is a recognized pharmacophore and has been incorporated into molecules with a wide range of biological activities. acs.orgnih.gov Future research will likely continue to explore its potential in developing new therapeutic agents.
In materials science, as mentioned previously, these compounds are being investigated for the creation of novel polymers and functional materials. The ability to tune the properties of these materials by modifying the substituents on the phenoxyacetamide core makes them highly adaptable for various applications.
In agrochemicals, phenoxyacetamide derivatives have shown potential as herbicides and insecticides. researchgate.net Further research in this area could lead to the development of more effective and environmentally benign crop protection agents.
The convergence of these different disciplines will be crucial for fully realizing the potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
